1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, trifluoromethoxy, and chloromethyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains a trifluoromethoxy group.
Chloromethylation: The aromatic compound undergoes chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Halogenation: The intermediate product is then subjected to halogenation to introduce the chlorine atom at the desired position.
Ketone Formation: Finally, the compound undergoes a Friedel-Crafts acylation reaction to form the ketone group, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing groups (chlorine and trifluoromethoxy) and the electrophilic nature of the ketone group. These features enable the compound to participate in various chemical reactions and interact with biological molecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with different substitution patterns on the phenyl ring.
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one: Contains a difluoromethyl group instead of a chloromethyl group.
1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: Contains a trifluoromethylthio group instead of a trifluoromethoxy group.
Properties
Molecular Formula |
C11H9Cl2F3O2 |
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Molecular Weight |
301.09 g/mol |
IUPAC Name |
1-chloro-1-[2-(chloromethyl)-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3O2/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
HFTFHCUFWCUJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)CCl)Cl |
Origin of Product |
United States |
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